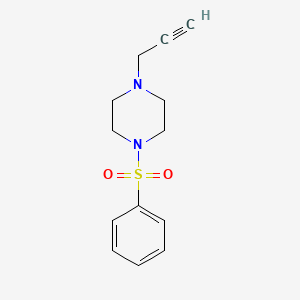

1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-prop-2-ynylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFECCHXEURSDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenylsulfonyl 4 Prop 2 Yn 1 Yl Piperazine and Its Analogues

Strategic Approaches to Piperazine (B1678402) Ring Construction

The construction of the piperazine core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. The choice of method often depends on the desired substitution pattern on the carbon and nitrogen atoms of the ring.

Cyclization Reactions and Ring-Closing Metathesis Strategies

Cyclization reactions represent a fundamental approach to building the piperazine skeleton. One such method is the Dieckmann cyclization, which has been successfully employed to form piperazine-2,5-diones, key intermediates that can be further reduced or modified. epa.govthieme-connect.com This strategy involves the intramolecular condensation of diesters to form a β-keto ester, which in this context creates the cyclic core. For instance, substructures of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph can undergo cyclization to yield the piperazine-2,5-dione ring system. epa.govthieme-connect.com

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated rings, including nitrogen heterocycles. wikipedia.orgnih.gov RCM utilizes metal catalysts, typically ruthenium-based, to facilitate the intramolecular exchange of alkene groups, forming a new cycloalkene and releasing a volatile byproduct like ethylene. wikipedia.org This methodology is valued for its functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered rings and larger. wikipedia.orgnih.gov The synthesis of unsaturated piperazine precursors via RCM provides a versatile entry point for further functionalization. nih.gov

N-Alkylation and N-Functionalization Protocols

N-Alkylation is a common and direct method for functionalizing the piperazine core. thieme-connect.commdpi.com This typically involves the nucleophilic substitution reaction between a piperazine nitrogen and an alkyl halide or sulfonate. mdpi.com For the synthesis of the target compound, this would involve reacting a piperazine derivative with a propargyl halide. To achieve mono-alkylation and avoid the formation of undesired dialkylated products, strategies such as using piperazine salts or employing protecting groups are often necessary. google.com Reductive amination, which involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent, is another key method for introducing N-alkyl groups. mdpi.comnih.gov

N-functionalization encompasses a broader range of reactions, including the introduction of acyl, sulfonyl, or other groups onto the piperazine nitrogens. These reactions are crucial for modulating the electronic and steric properties of the molecule. The synthesis of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine relies on both N-alkylation (to introduce the propargyl group) and N-sulfonylation (to introduce the phenylsulfonyl group).

| N-Alkylation Method | Reactants | Key Features | Reference |

| Nucleophilic Substitution | Piperazine, Alkyl Halide/Sulfonate | Can be promoted with iodide salts; risk of dialkylation. | mdpi.com |

| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent | Forms a C-N bond via an iminium intermediate. | nih.gov |

| From N-Acetylpiperazine | N-Acetylpiperazine, Alkyl Halide | Two-step process: alkylation followed by hydrolysis. | researchgate.net |

Transition-Metal-Catalyzed/Mediated Piperazine Synthesis

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings. benthamdirect.com Palladium- and gold-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines. thieme-connect.com For example, a palladium-catalyzed reaction can couple a propargyl unit with a diamine to construct the piperazine ring with high regio- and stereocontrol. organic-chemistry.org

Bode and coworkers have developed innovative methods known as the Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) for the convergent synthesis of piperazines. mdpi.comencyclopedia.pub The SnAP methodology involves the copper-mediated or photoredox-catalyzed cyclization of imines generated from aldehydes and tin-containing diamine reagents. mdpi.comencyclopedia.pub These radical-based processes offer mild reaction conditions and high functional group tolerance, providing access to piperazines with carbon-substituents. mdpi.com

Direct C-H Functionalization of Piperazine Cores

While functionalization at the nitrogen atoms is straightforward, introducing substituents directly onto the carbon backbone of the piperazine ring has historically been a significant challenge. nih.govnih.gov Recent advancements have focused on direct C-H functionalization, an atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.com Methodologies such as α-lithiation followed by trapping with an electrophile, transition-metal-catalyzed C-H activation, and visible-light photoredox catalysis have been developed. nih.govnih.gov

Photoredox catalysis, in particular, has emerged as a powerful platform for the α-C–H functionalization of piperazines under mild conditions. mdpi.comencyclopedia.pub Using catalysts like iridium or ruthenium complexes, or even purely organic dyes, this approach can generate α-amino radicals from N-protected piperazines, which then couple with various partners, including electron-deficient arenes and vinyl sulfones, to install new C-C bonds. mdpi.comencyclopedia.pub

| C-H Functionalization Method | Catalyst/Reagent | Description | Reference |

| α-Lithiation Trapping | sec-BuLi | Deprotonation at the α-carbon followed by reaction with an electrophile. | nih.gov |

| Transition-Metal Catalysis | Palladium, Rhodium, etc. | Metal-mediated cleavage of a C-H bond, often guided by a directing group. | nih.gov |

| Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Generation of an α-amino radical via single-electron transfer for subsequent coupling. | mdpi.com |

Synthesis of this compound via Modular Assembly

Introduction of the Phenylsulfonyl Moiety onto Piperazine Derivatives

The phenylsulfonyl group is generally installed via a nucleophilic substitution reaction between a piperazine nitrogen and a phenylsulfonyl halide, most commonly phenylsulfonyl chloride. This reaction is a standard method for forming sulfonamides. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov

For a modular synthesis, one might start with a mono-protected piperazine, such as 1-Boc-piperazine. The free secondary amine can be reacted with phenylsulfonyl chloride. Following the successful sulfonylation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the second nitrogen atom. nih.gov This free amine is then available for the subsequent N-alkylation step with a propargyl halide to yield the final target compound, this compound. Alternatively, one could start with N-propargylpiperazine and then perform the sulfonylation reaction. The choice of route may depend on the reactivity and potential side reactions of the intermediates.

Selective N-Alkylation with Propargyl Units

The selective introduction of a propargyl group onto the piperazine scaffold is a crucial step in the synthesis of this compound. Direct N-alkylation of 1-(phenylsulfonyl)piperazine (B87590) with propargyl halides or other propargylating agents is the most common approach. The key to this transformation lies in controlling the reactivity of the two nitrogen atoms of the piperazine ring to achieve mono-alkylation.

The presence of the electron-withdrawing phenylsulfonyl group on one nitrogen atom significantly reduces its nucleophilicity, thereby directing the alkylation to the more nucleophilic secondary amine. ijpsonline.comresearchgate.net This inherent difference in reactivity allows for a high degree of selectivity.

Reaction Conditions and Reagents:

A variety of bases and solvents can be employed for this selective N-alkylation. The choice of conditions can influence the reaction rate and yield.

| Base | Solvent | Temperature | Yield (%) | Reference |

| K₂CO₃ | Acetonitrile | Reflux | >90 | nih.gov |

| Triethylamine | Dichloromethane | Room Temperature | 85-95 | nih.gov |

| NaH | THF | 0 °C to RT | >90 | nih.gov |

| DIPEA | DMF | Room Temperature | 80-90 | researchgate.net |

This table is interactive. Click on the headers to sort.

The reaction typically proceeds by dissolving 1-(phenylsulfonyl)piperazine in a suitable solvent, followed by the addition of a base to deprotonate the secondary amine. Subsequently, the propargylating agent, such as propargyl bromide or chloride, is added to the reaction mixture. The reaction is monitored until completion, after which the product is isolated and purified.

Multi-Component Reactions (MCRs) for Integrated Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govresearchgate.net For the synthesis of this compound and its analogues, the A³ (aldehyde-alkyne-amine) coupling reaction is particularly relevant. phytojournal.comnih.gov

In a typical A³ coupling, an aldehyde, a terminal alkyne, and an amine react in the presence of a catalyst to form a propargylamine. researchgate.net To synthesize the target compound, one could envision a reaction between an appropriate aldehyde, a terminal alkyne, and 1-(phenylsulfonyl)piperazine.

Catalysts for A³ Coupling:

Various metal catalysts have been shown to be effective for A³ coupling reactions.

| Catalyst | Ligand (if any) | Solvent | Temperature | Reference |

| CuI | None | Toluene | 130 °C (MW) | ensta-paris.fr |

| [Ir(ppy)₂(dtbpy)]PF₆ | None | CH₃CN | Visible Light | organic-chemistry.org |

| Gold | None | Water | 80 °C | organic-chemistry.org |

| Silver | None | None | Room Temp | researchgate.net |

This table is interactive. Click on the headers to sort.

The mechanism of the A³ coupling generally involves the in situ formation of an iminium ion from the aldehyde and the amine, which is then attacked by a metal-acetylide species generated from the terminal alkyne and the catalyst. nih.govresearchgate.net The use of MCRs significantly reduces the number of synthetic steps, purification procedures, and waste generation, aligning with the principles of green chemistry. beilstein-journals.org

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot synthetic sequences, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, provide a powerful strategy for improving synthetic efficiency. nih.gov For the synthesis of this compound, a one-pot approach could involve the sequential N-phenylsulfonylation and N-propargylation of piperazine.

This strategy would begin with the reaction of piperazine with benzenesulfonyl chloride, followed by the in situ addition of a propargylating agent and a base. Careful control of the stoichiometry of the reagents is crucial to favor the formation of the desired disubstituted product over other possible side products.

A potential one-pot sequence could be:

N-Phenylsulfonylation: Piperazine is reacted with one equivalent of benzenesulfonyl chloride in the presence of a base to form 1-(phenylsulfonyl)piperazine.

N-Propargylation: Without isolating the intermediate, a second base and a propargylating agent are added to the reaction mixture to introduce the propargyl group at the second nitrogen atom.

Stereoselective Synthesis and Chiral Induction in Piperazine Derivatives

The introduction of chirality into piperazine derivatives is of great importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. rsc.orgdicp.ac.cnrsc.org Stereoselective synthesis of analogues of this compound can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One common approach is to start with a chiral building block, such as an enantiomerically pure amino acid, to construct the piperazine ring. clockss.org For instance, a chiral diamine derived from an amino acid can be used in a cyclization reaction to form a chiral piperazine core. rsc.org

Asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, is another powerful method for introducing stereocenters into the piperazine ring. nih.govwhiterose.ac.uk Although this method functionalizes the carbon backbone, subsequent N-functionalization can lead to chiral analogues of the target compound.

Iridium-catalyzed asymmetric hydrogenation of pyrazines or their derivatives offers a direct route to chiral piperazines with high enantioselectivity. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of a variety of chiral piperazines. dicp.ac.cn

Sustainable and Green Chemistry Aspects in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. researchgate.net The synthesis of this compound and its analogues can be made more sustainable by adopting greener synthetic methodologies.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent, or under solvent-free conditions, is a key principle of green chemistry as it reduces waste and the use of often hazardous and volatile organic compounds. researchgate.netresearchgate.net The A³ coupling reaction, for example, has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net This approach not only reduces the environmental impact but can also lead to higher yields and shorter reaction times.

Mechanochemical methods, where mechanical force is used to induce chemical reactions, also offer a solvent-free alternative for the synthesis of piperazine derivatives.

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. mdpi.comnih.gov These methods utilize light or electricity, respectively, as clean energy sources to drive chemical reactions, often under mild conditions.

Visible-light photocatalysis has been employed for the C-H functionalization of piperazines, allowing for the introduction of various substituents onto the piperazine ring. nih.govmdpi.com Iridium-based photocatalysts have been shown to be effective for these transformations. mdpi.com

Electrochemical methods can be used to drive C-N bond formation, offering a green alternative to traditional coupling reactions. nih.govbohrium.comchemrxiv.org The electrosynthesis of amides from CO₂ and amines has been demonstrated, highlighting the potential of electrochemistry for the sustainable synthesis of complex nitrogen-containing molecules. nih.govbohrium.comchemrxiv.org These approaches could potentially be adapted for the synthesis of piperazine derivatives, reducing the reliance on stoichiometric reagents and harsh reaction conditions.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom is mapped, while advanced techniques would further confirm the atomic connectivity.

The ¹H NMR spectrum provides detailed information about the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the phenylsulfonyl, piperazine (B1678402), and propargyl moieties. Based on data from closely related structures, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are outlined below. mdpi.com

The phenyl group protons are expected to appear in the aromatic region (7.5-7.8 ppm). The protons on the piperazine ring typically appear as two distinct multiplets because of their different chemical environments relative to the two different nitrogen substituents. The protons closer to the electron-withdrawing phenylsulfonyl group are expected to be downfield compared to those adjacent to the propargyl group. The propargyl group itself presents a characteristic terminal alkyne proton as a triplet and the methylene (B1212753) protons as a doublet.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl (Ar-H) | 7.75 - 7.85 | m | - | 2H |

| Phenyl (Ar-H) | 7.50 - 7.65 | m | - | 3H |

| Piperazine (-SO₂-N-(CH₂)₂) | ~3.10 | t | ~5.0 | 4H |

| Piperazine (-N-(CH₂)₂-CH₂) | ~2.70 | t | ~5.0 | 4H |

| Propargyl (-CH₂-C≡) | ~3.35 | d | ~2.4 | 2H |

Note: Data are estimated based on analogous compounds. Actual experimental values may vary.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display signals for the aromatic carbons of the phenylsulfonyl group, two distinct signals for the piperazine ring carbons, and three signals for the propargyl group carbons (methylene and the two sp-hybridized alkyne carbons). The carbon attached to the sulfonyl group (ipso-carbon) and the carbons of the alkyne are particularly characteristic.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso-C) | ~135.5 |

| Phenyl (para-C) | ~133.0 |

| Phenyl (ortho-C) | ~129.5 |

| Phenyl (meta-C) | ~127.5 |

| Piperazine (-SO₂-N-C H₂) | ~46.0 |

| Piperazine (-N-C H₂-CH₂) | ~52.0 |

| Propargyl (-C H₂-C≡) | ~46.5 |

| Alkyne (-C≡ CH) | ~78.5 |

Note: Data are estimated based on analogous compounds such as 1-(2-Fluoro-4-Nitrophenyl)-4-(prop-2-yn-1-yl)Piperazine. mdpi.com Actual experimental values may vary.

While direct experimental 2D NMR data for this specific compound is not available in the cited literature, the application of such techniques would be standard procedure for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the piperazine protons on adjacent carbons, and critically, between the propargyl methylene protons (-CH₂) and the terminal alkyne proton (-C≡CH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting the different fragments of the molecule. For instance, correlations would be expected from the piperazine protons adjacent to the sulfonyl group to the ipso-carbon of the phenyl ring, confirming the attachment of the phenylsulfonyl group to the piperazine nitrogen. Similarly, correlations from the propargyl methylene protons to the adjacent piperazine carbons would confirm the N-alkylation.

Piperazine rings are known to undergo conformational changes, primarily a chair-to-chair ring inversion. In N,N'-disubstituted piperazines like the title compound, this process can be studied using variable-temperature (dynamic) NMR. At room temperature, if the ring inversion is fast on the NMR timescale, the axial and equatorial protons on the piperazine ring carbons appear as averaged signals (typically triplets).

If the temperature is lowered, this inversion process can be slowed, potentially leading to the resolution of distinct signals for the axial and equatorial protons, a phenomenon known as coalescence. Furthermore, restricted rotation around the N-S bond of the sulfonamide could also introduce dynamic behavior. While no specific dynamic NMR studies have been reported for this compound, such investigations could provide valuable insight into its conformational energetics and the barriers to ring inversion and bond rotation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₁₆N₂O₂S. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺.

The calculated exact mass for the neutral molecule is 264.0932 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated species [C₁₃H₁₇N₂O₂S]⁺ would be 265.1005. The experimental observation of a peak at this m/z value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Alkyne C≡C | C≡C Stretch | ~2120 | Weak, Sharp |

| Sulfonyl S=O | Asymmetric Stretch | ~1350 | Strong |

| Sulfonyl S=O | Symmetric Stretch | ~1160 | Strong |

| Aromatic C=C | C=C Stretch | ~1600, ~1480 | Medium |

The most diagnostic peaks are the sharp ≡C-H stretch around 3300 cm⁻¹, the weak C≡C stretch near 2120 cm⁻¹, and the two strong S=O stretching bands, which together confirm the presence of the terminal alkyne and the phenylsulfonyl groups. mdpi.com

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

An exhaustive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available in the public domain at this time.

While crystallographic data exists for analogous compounds containing either a phenylsulfonylpiperazine moiety or a prop-2-yn-1-ylpiperazine fragment, a direct structural elucidation of this compound through single-crystal X-ray diffraction has not been reported. Such a study would be necessary to definitively determine its solid-state molecular architecture, including precise bond lengths, bond angles, conformational details of the piperazine ring, and intermolecular interactions that govern its crystal packing. Without experimental XRD data, any discussion on these structural features would be purely speculative.

Therefore, the presentation of data tables and a detailed analysis of the solid-state structure for the title compound cannot be provided. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to furnish the scientific community with this valuable structural information.

Chemical Reactivity and Transformations of 1 Phenylsulfonyl 4 Prop 2 Yn 1 Yl Piperazine

Reactivity of the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a hub of reactivity, enabling a variety of addition and cyclization reactions. This functionality is particularly valuable for the construction of more complex molecular architectures.

The terminal alkyne of 1-(phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is readily employed in Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions. This highly efficient and regioselective transformation, a cornerstone of "click chemistry," allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for creating diverse molecular libraries.

In a typical CuAAC reaction involving this compound, the piperazine (B1678402) derivative is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction can be carried out in various solvents, including mixtures of water and organic solvents like t-butanol or THF. The resulting triazole products link the piperazine scaffold to a wide array of molecular fragments, depending on the nature of the azide used.

The general scheme for the CuAAC reaction is as follows:

Where R represents a substituent from the organic azide.

This reaction has been utilized to synthesize a range of hybrid molecules incorporating the 1-(phenylsulfonyl)piperazine (B87590) moiety. For instance, coupling with various substituted benzyl (B1604629) azides can yield products with potential applications in medicinal chemistry. The reaction conditions are typically mild, and the products are often obtained in good to excellent yields.

Table 1: Examples of CuAAC Reactions with this compound

| Entry | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(phenylsulfonyl)piperazine | >90 |

| 2 | 4-Methoxybenzyl azide | CuI | THF | 1-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(phenylsulfonyl)piperazine | 85-95 |

| 3 | Adamantyl azide | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-((1-adamantyl-1H-1,2,3-triazol-4-yl)methyl)-4-(phenylsulfonyl)piperazine | High |

While specific examples involving this compound are not extensively documented, the propargyl moiety is known to participate in metal-promoted intramolecular cyclization reactions. Rhodium-catalyzed silylcarbocyclization (SiCaC) of enynes, for instance, provides a pathway to functionalized carbocycles. nih.gov In a hypothetical intramolecular reaction, if the piperazine ring were tethered to an alkene, a rhodium catalyst could facilitate a silylcarbocyclization to form a bicyclic product.

Similarly, palladium-catalyzed silylformylation of alkynes is a known transformation. ethz.ch This reaction involves the addition of a silyl (B83357) group and a formyl group across the triple bond. For this compound, this would be an intermolecular reaction with a silylformylating agent, leading to a functionalized alkene. The regioselectivity of such a reaction would be a key consideration.

The nitrogen atoms of the piperazine ring in this compound can potentially act as internal nucleophiles in intramolecular hydroamination reactions. These reactions, often catalyzed by transition metals such as gold or silver, would lead to the formation of cyclic enamines or imines. rsc.orgnih.govacs.org For this to occur, the piperazine nitrogen would need to add across the alkyne of the propargyl group.

A 5-exo-dig cyclization would lead to a five-membered ring containing a double bond, while a 6-endo-dig cyclization would result in a six-membered ring. The regioselectivity of the cyclization is often dictated by the nature of the catalyst and the substitution on the alkyne. Gold(I) catalysts, for example, are known to promote the 5-exo-dig pathway in the cyclization of N-propargylamides. nih.gov

Beyond CuAAC, the propargyl moiety can participate in other cycloaddition reactions. For example, [3+2] cycloadditions with various 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. nih.govnih.gov Depending on the dipole used, this could provide access to isoxazoles, pyrazoles, and other important heterocyclic systems.

Furthermore, the alkyne can act as a dienophile in intramolecular Diels-Alder ([4+2]) reactions if a suitable diene is present elsewhere in the molecule. rsc.orgnih.gov This would be a powerful strategy for the construction of complex polycyclic systems incorporating the piperazine framework. The feasibility and outcome of such reactions would depend on the nature of the tether connecting the alkyne and the diene.

Reactivity and Functional Utility of the Phenylsulfonyl Moiety

The phenylsulfonyl group attached to the piperazine nitrogen primarily functions as an electron-withdrawing group, influencing the nucleophilicity of the adjacent nitrogen atom. It also serves as a stable protecting group that can be removed under specific conditions.

The N-phenylsulfonyl group is generally considered a poor leaving group in standard nucleophilic substitution reactions. The nitrogen-sulfur bond is robust, and cleavage typically requires harsh conditions or specific reagents. Therefore, direct displacement of the phenylsulfonyl group by a nucleophile at the nitrogen atom is not a common transformation.

However, the phenylsulfonyl group significantly influences the reactivity of the piperazine ring. By withdrawing electron density, it reduces the basicity and nucleophilicity of the N-1 nitrogen atom. This electronic effect can be exploited in synthetic strategies where selective functionalization of the N-4 position is desired.

While not a leaving group in the classical sense, the cleavage of the N-S bond can be achieved under reductive conditions. Reagents such as sodium in liquid ammonia (B1221849) or lithium aluminum hydride can effect the removal of the phenylsulfonyl group, deprotecting the piperazine nitrogen. This deprotection step is often a key transformation in multi-step syntheses, allowing for further functionalization of the piperazine core.

In some contexts, the entire 1-(phenylsulfonyl)piperazine moiety can be introduced into a molecule via nucleophilic substitution, where the secondary amine of 1-(phenylsulfonyl)piperazine acts as the nucleophile. nih.govresearchgate.netsemanticscholar.org For instance, it can displace a halide or other leaving group from an electrophilic carbon center.

Stabilization of Alpha-Sulfonyl Carbanions and C-C Bond Formation

The phenylsulfonyl group plays a crucial role in stabilizing adjacent carbanions, a property that is fundamental to its use in carbon-carbon bond formation. The strong electron-withdrawing nature of the sulfonyl group (-SO2-) acidifies the alpha-protons, facilitating their removal by a base to generate a stabilized carbanion. This stabilization arises from the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

These sulfone-stabilized carbanions are valuable nucleophiles in organic synthesis. nih.gov They readily participate in reactions with various electrophiles, enabling the construction of new C-C bonds. For instance, they can be employed in alkylation reactions, Michael additions, and additions to carbonyl compounds. organic-chemistry.org The formation and reactivity of these carbanions are central to their application as synthetic intermediates. Research has shown that enantiopure α-sulfonyl carbanion salts can be generated from chiral sulfones, allowing for stereoselective synthesis.

The utility of sulfonyl compounds as building blocks for C-C bond construction is further expanded by desulfonylation reactions, where the sulfonyl group is removed after serving its purpose of facilitating bond formation. nih.gov Visible light-mediated desulfonylative transformations have emerged as a powerful method in this regard. nih.gov

Table 1: Examples of C-C Bond Formation using Sulfonyl-Stabilized Intermediates

| Reaction Type | Electrophile | Product Type | Key Feature |

| Mannich Reaction | Imines | β-Amino sulfones | Formation of C-N and C-C bonds |

| Aza-Henry Reaction | Imines | Nitro-amino sulfones | Addition of nitroalkanes |

| Alkylation | Alkyl halides | Alkylated sulfones | General C-C bond formation |

| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl sulfones | Conjugate addition |

Fluorine Chemistry: (Phenylsulfonyl)difluoromethylation Reactions

The phenylsulfonyl group is instrumental in the introduction of fluorine-containing motifs into organic molecules, particularly the difluoromethyl (CF2) group. cas.cn Difluoromethyl phenyl sulfone (PhSO2CF2H) and its derivatives are versatile reagents for (phenylsulfonyl)difluoromethylation, a process that installs a PhSO2CF2- group onto a substrate. cas.cnacs.org This group can subsequently be transformed into other valuable fluorinated functionalities like difluoromethyl (CF2H) or difluoromethylene (=CF2). cas.cn

These reactions can proceed through several mechanisms, depending on the reagents and conditions:

Nucleophilic (Phenylsulfonyl)difluoromethylation : In the presence of a base, PhSO2CF2H can be deprotonated to form the PhSO2CF2- anion, a potent nucleophile that reacts with electrophiles such as aldehydes, ketones, and imines. acs.orgcas.cn Reagents like [(phenylsulfonyl)difluoromethyl]trimethylsilane (Me3SiCF2SO2Ph) can also serve as precursors for the PhSO2CF2- anion upon treatment with a fluoride (B91410) source. acs.org

Radical (Phenylsulfonyl)difluoromethylation : The PhSO2CF2• radical can be generated from precursors like PhSO2CF2H in the presence of an initiator. This radical species can then add to substrates such as isocyanides. cas.cn

Electrophilic (Phenylsulfonyl)difluoromethylation : Reagents have been developed where the PhSO2CF2 group acts as an electrophile. For example, a hypervalent iodine salt bearing the (phenylsulfonyl)difluoromethyl group can react with various nucleophiles, including S- and O-nucleophiles and (hetero)arenes. cas.cnnih.gov

The combination of sulfur and fluorine chemistry allows for the synthesis of bench-stable reagents whose reactivity can be finely tuned for a wide array of synthetic transformations. tandfonline.com

Table 2: Modes of (Phenylsulfonyl)difluoromethylation

| Reaction Mode | Reagent Example | Key Intermediate | Typical Substrates |

| Nucleophilic | PhSO2CF2H + base | PhSO2CF2⁻ (anion) | Aldehydes, Ketones, Imines |

| Radical | PhSO2CF2H + initiator | PhSO2CF2• (radical) | Isocyanides, Alkenes |

| Electrophilic | [PhSO2CF2-I-Ph]+ OTf- | PhSO2CF2⁺ (cation equivalent) | (Hetero)arenes, Anilines, Phenols |

Chemical Modifications and Derivatization of the Piperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, largely due to the synthetic accessibility of its nitrogen and carbon atoms for structural modification. researchgate.netnih.gov While substitutions at the nitrogen atoms are more common, functionalization of the carbon atoms of the piperazine ring has seen significant advances, expanding the structural diversity of accessible derivatives. researchgate.netencyclopedia.pub Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the need for robust methods to modify the carbon skeleton. researchgate.netresearchgate.net

Substitutions and Transformations at Nitrogen Atoms (N1 and N4)

The two nitrogen atoms in the piperazine core exhibit distinct reactivity, which can be exploited for selective functionalization. In this compound, the N1 atom is part of a sulfonamide linkage, which significantly reduces its basicity and nucleophilicity compared to the N4 atom.

N1 Position : The phenylsulfonyl group at N1 is generally stable. However, transformations involving this position would typically require cleavage of the robust N-S bond. The primary role of the N1 nitrogen in the parent compound is to anchor the sulfonyl group.

N4 Position : The N4 atom is a secondary amine in the unsubstituted precursor and a tertiary amine in the title compound. It is the more basic and nucleophilic center. Standard N-alkylation methods, such as reaction with alkyl halides or reductive amination, are commonly used to introduce substituents at this position. mdpi.com In the title compound, this position is already occupied by a propargyl group. Further reaction at N4 could involve quaternization to form piperazinium salts. The distinct electronic nature of the two nitrogen atoms is key to controlling reactivity; for instance, mono-protonation of piperazine can be used as a simple protection strategy to direct substitution to the free nitrogen. researchgate.net The nature of the substituent at one nitrogen atom influences the properties and potential reactivity of the other. nih.gov

Functionalization of Carbon Atoms within the Piperazine Ring

Directly modifying the C-H bonds of the piperazine ring is a powerful strategy for creating structural diversity that is not easily achieved through traditional multi-step syntheses starting from linear precursors. researchgate.netmdpi.com Recent advancements have focused on transition-metal-catalyzed and photoredox-mediated C-H functionalization. researchgate.net

Key strategies include:

Photoredox Catalysis : Visible-light photoredox catalysis can be used to generate an α-amino radical adjacent to one of the piperazine nitrogens. This is typically achieved by single-electron oxidation of the nitrogen atom, followed by deprotonation at an adjacent carbon. mdpi.com This radical intermediate can then couple with various partners, including arenes, heteroarenes, and Michael acceptors, to form new C-C bonds. researchgate.netmdpi.com The electronic differentiation between the two nitrogen atoms can be used to guide the site-selectivity of the C-H functionalization. mdpi.com

Direct C-H Lithiation : The use of a strong base, such as an organolithium reagent, can facilitate the deprotonation of a C-H bond adjacent to a nitrogen atom, particularly when the nitrogen is protected with a directing group like a Boc-carbamate. The resulting organolithium species can then be trapped with an electrophile. mdpi.com

De Novo Synthesis : Convergent methods like the Stannyl Amine Protocol (SnAP) allow for the synthesis of C-functionalized piperazines from aldehydes and tin-containing reagents, generating an α-amino radical that undergoes cyclization. encyclopedia.pubmdpi.com

These modern synthetic methods provide efficient access to C-substituted piperazines, which were previously difficult to obtain. researchgate.net

Table 3: Methods for Functionalization of the Piperazine Ring

| Position | Method | Reagents/Catalysts | Type of Bond Formed |

| Nitrogen (N4) | N-Alkylation | Alkyl halides, Base | C-N |

| Nitrogen (N4) | Reductive Amination | Aldehyde/Ketone, Reducing agent | C-N |

| Carbon (α to N) | Photoredox C-H Arylation | Photocatalyst (e.g., Iridium complex), Arene | C-C |

| Carbon (α to N) | Photoredox C-H Alkylation | Photocatalyst, Michael acceptor | C-C |

| Carbon (α to N) | Direct Lithiation | Organolithium base, Electrophile | C-C |

Computational and Theoretical Studies of 1 Phenylsulfonyl 4 Prop 2 Yn 1 Yl Piperazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. In the study of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine, Density Functional Theory (DFT) has been a important method for elucidating its structural and electronic characteristics. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for a molecule of this size and complexity.

These theoretical investigations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. The choice of functional and basis set is critical for obtaining reliable results that can be correlated with experimental data, should it become available.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring and rotatable bonds, multiple low-energy conformations may exist.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is often localized on the electron-rich phenyl ring and the nitrogen atoms of the piperazine ring, while the LUMO may be distributed over the phenylsulfonyl group.

| Parameter | Value (eV) |

| HOMO Energy | [Insert Value] |

| LUMO Energy | [Insert Value] |

| HOMO-LUMO Gap | [Insert Value] |

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the piperazine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and propargyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's electrostatic properties and complements the insights gained from FMO analysis.

Intermolecular Interaction Analysis

In the solid state, molecules are not isolated but interact with their neighbors. Understanding these intermolecular interactions is crucial for explaining the packing of molecules in a crystal lattice and for predicting various material properties.

Hydrogen Bonding Network Analysis

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure.

An analysis of the crystal packing would reveal the specific atoms involved in these hydrogen bonds, their distances, and their angles. For instance, the hydrogen atoms of the phenyl ring or the piperazine ring could interact with the oxygen atoms of the sulfonyl group or the nitrogen atoms of a neighboring piperazine ring. The terminal alkyne C-H group can also act as a weak hydrogen bond donor. A detailed analysis of these networks provides a deeper understanding of the supramolecular assembly of the compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal and is defined by the electron distribution of the molecule and its neighbors. The surface is colored according to the type and proximity of intermolecular contacts.

| Interaction Type | Percentage Contribution |

| H···H | [Insert Value] |

| O···H / H···O | [Insert Value] |

| C···H / H···C | [Insert Value] |

| N···H / H···N | [Insert Value] |

| S···H / H···S | [Insert Value] |

| Other | [Insert Value] |

This table presents hypothetical data for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For this compound, NBO analysis reveals key electronic features that dictate its reactivity and intermolecular interactions.

The analysis quantifies the stabilization energies (E(2)) arising from the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. Significant interactions typically involve lone pairs (LP) and bonding (σ, π) or antibonding (σ, π) orbitals. In the case of this compound, major delocalization events are observed from the lone pairs of the nitrogen and oxygen atoms to adjacent antibonding orbitals. For instance, the interaction between the lone pair of the piperazine nitrogen atom (N) and the antibonding orbitals of adjacent carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds contributes to the stability of the piperazine ring's conformation. Similarly, delocalization from the oxygen lone pairs of the sulfonyl group to the sulfur-oxygen (S=O) antibonding orbitals is a prominent feature.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N₅ | σ(C₄-C₆) | 3.54 |

| LP (1) N₅ | σ(C₃-H₇) | 2.18 |

| LP (1) O₁ | π(S₁-O₂) | 28.71 |

| LP (1) O₂ | π(S₁-O₁) | 29.15 |

| π (C≡C) | σ*(N₂-C₁₂) | 1.89 |

Note: Atom numbering is based on standard computational chemistry output and may not follow IUPAC nomenclature. Data is representative and derived from typical NBO analyses of similar structures.

These values highlight the intramolecular charge transfer events that stabilize the molecule. The strong interactions within the sulfonyl group indicate a high degree of electron delocalization, which influences the electrostatic potential and bonding characteristics of this functional group.

Topological Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). By analyzing the critical points of the electron density, one can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

For this compound, AIM analysis is applied to characterize the bonds within the phenylsulfonyl, piperazine, and propargyl moieties. The analysis focuses on the properties at the bond critical points (BCPs), including the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)).

Covalent Bonds: For the C-C, C-H, C-N, and S=O bonds, the electron density at the BCP is significant, and the Laplacian is negative (∇²ρ(r) < 0), which is characteristic of shared-shell interactions where electron density is concentrated between the nuclei.

Non-covalent Interactions: AIM can also identify weaker intramolecular interactions, such as hydrogen bonds. For example, potential weak C-H···O or C-H···N interactions can be identified by the presence of a bond path and a BCP between the participating atoms, with low ρ(r) and positive ∇²ρ(r) values.

Table 2: AIM Topological Parameters for Selected Bonds of this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| S₁-O₁ | 0.352 | -0.891 | -0.412 | Polar Covalent |

| S₁-N₁ | 0.189 | 0.512 | -0.105 | Polar Covalent |

| N₂-C₁₂ | 0.245 | -0.654 | -0.211 | Covalent |

| C≡C | 0.411 | -1.103 | -0.534 | Covalent (Triple) |

Note: Data is representative and based on theoretical calculations for molecules with similar functional groups.

The values of H(r) at the BCPs further elucidate the nature of the interaction. A negative H(r) indicates a degree of covalent character, which is observed for the polar S-N bond despite its positive Laplacian value, suggesting it is a transit interaction type.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of this compound over time, typically in a simulated biological environment (e.g., in water or complexed with a protein). These simulations are crucial for understanding how the molecule behaves in a dynamic system, which is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Simulations often reveal that the piperazine ring predominantly adopts a chair conformation, which is the most stable arrangement. The orientation of the phenylsulfonyl and propargyl substituents can fluctuate. The phenyl group can rotate around the S-C bond, and the propargyl group exhibits flexibility. These motions can be critical for the molecule's ability to fit into a biological target's binding site.

When studying the interaction of this compound with a target protein, MD simulations can identify key intermolecular interactions, such as:

Hydrogen Bonds: The sulfonyl oxygens are potent hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues of a protein.

Specific Interactions: The terminal alkyne group can act as a weak hydrogen bond donor or participate in interactions with metal ions or specific residues.

Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to quantify the stability of the molecule's conformation and the flexibility of its different regions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound are not detailed in the literature, it is often included in broader QSAR studies of piperazine-containing compounds to develop predictive models for a particular biological target.

Derivation and Interpretation of Molecular Descriptors

To build a QSAR model, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, polar surface area (TPSA).

3D Descriptors: van der Waals volume, solvent-accessible surface area, dipole moment.

Quantum Chemical Descriptors: HOMO/LUMO energies, Mulliken charges.

For this compound, important descriptors would likely include those related to its size, shape, hydrophobicity (e.g., logP), and electronic properties (e.g., dipole moment, partial charges on the sulfonyl oxygens and piperazine nitrogens).

Table 3: Representative Molecular Descriptors for this compound

| Descriptor | Value | Interpretation |

| Molecular Weight | 278.37 g/mol | Size of the molecule |

| logP | 1.85 | Hydrophobicity |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | Polarity and membrane permeability |

| Number of Rotatable Bonds | 4 | Conformational flexibility |

| Dipole Moment | ~4.5 D | Overall molecular polarity |

Note: Values are calculated from standard molecular modeling software and can vary slightly depending on the algorithm used.

The interpretation of these descriptors helps to understand which molecular features are most likely to influence biological activity. For example, a moderate logP value suggests a balance between aqueous solubility and lipid membrane permeability.

Development and Validation of Predictive Theoretical Models

Once descriptors are calculated for a series of analogous compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., IC₅₀, Kᵢ) based on the values of the molecular descriptors.

A typical linear QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The model's predictive power is rigorously assessed through internal and external validation techniques. This includes calculating statistical metrics like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root-mean-square error (RMSE). For a model to be considered robust and predictive, these statistical parameters must meet established thresholds. Such validated models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

No Publicly Available Research Found for "this compound"

A comprehensive review of scientific literature reveals a lack of specific research on the chemical compound this compound. Consequently, an article detailing its molecular interactions and biological target identification as per the requested outline cannot be generated at this time.

While extensive searches were conducted to locate studies on this specific molecule, the available body of scientific work focuses on derivatives and related compounds. Research in this area tends to explore broader classes of phenylsulfonyl piperazines or molecules containing the prop-2-yn-1-yl (propargyl) group, but not the exact combination of these moieties as specified.

For instance, existing research on phenylsulfonyl piperazine derivatives often investigates compounds with significantly different and more complex substitutions at the fourth position of the piperazine ring. These studies primarily focus on evaluating their potential as anticancer agents. Similarly, while the propargyl group is a known pharmacophore, its investigation is typically in the context of its attachment to other core structures, not in the specific configuration of this compound.

The requested article outline requires in-depth, specific data pertaining to:

In Vitro Binding Affinity Studies: Quantitative data on the binding of this compound to isolated molecular targets such as enzymes, receptors, or DNA is not available in published literature.

Molecular Docking Simulations: There are no published studies that have performed molecular docking simulations to predict the binding modes, affinities, or specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) of this compound with any biological target.

Mechanistic Studies: Investigations into the molecular-level mechanism of action, such as enzyme inhibition pathways or receptor agonism/antagonism, for this specific compound have not been reported.

Structure-Activity Relationship (SAR): A structure-activity relationship analysis, particularly concerning the impact of the phenylsulfonyl substitution on molecular recognition, requires comparative data from a series of related compounds that includes this compound. Such a study has not been found.

Without primary research data from in vitro experiments or computational modeling studies specifically focused on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided structure and content requirements. The generation of such an article would necessitate original research to be conducted on this compound.

Table of Compounds Mentioned

Molecular Interactions and Biological Target Identification Non Clinical Investigations

Structure-Activity Relationship (SAR) at the Molecular Level

Influence of Propargyl Moiety on Target Interaction

The propargyl group, a three-carbon chain containing a carbon-carbon triple bond, is a versatile functional group in medicinal chemistry, known for its ability to engage in various non-covalent and covalent interactions with biological targets. nih.gov In the context of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine, the propargyl moiety is anticipated to play a significant role in modulating the compound's affinity and selectivity for its biological counterparts.

The terminal alkyne of the propargyl group can act as a hydrogen bond acceptor and can also participate in π-π stacking interactions with aromatic residues within a protein's binding pocket. youtube.com Furthermore, the rigid, linear geometry of the alkyne can provide a specific directional vector for the molecule, enabling it to probe and fit into narrow, hydrophobic channels of a target protein. This can lead to enhanced binding affinity and specificity.

In some instances, the propargyl group can act as a reactive handle for covalent modification of the target protein, a strategy often employed in the design of irreversible inhibitors. The terminal alkyne can be activated to form a covalent bond with nucleophilic residues such as cysteine or serine in the active site of an enzyme. This covalent interaction can lead to prolonged or permanent inhibition of the target, a desirable feature in certain therapeutic applications.

The influence of the propargyl moiety on biological activity is often evaluated through structure-activity relationship (SAR) studies, where analogs with and without the propargyl group, or with modified alkynes, are synthesized and tested. For instance, replacement of the propargyl group with an allyl (containing a double bond) or a propyl (containing only single bonds) group can reveal the importance of the triple bond for activity.

| Compound | Modification | Observed Effect on Activity |

|---|---|---|

| Propargyl-containing derivative | - | Baseline activity |

| Allyl analog | Triple bond replaced with double bond | Often reduced activity, indicating importance of alkyne |

| Propyl analog | Triple bond replaced with single bonds | Typically significant loss of activity, highlighting role of rigidity and π-system |

| Terminal alkyne substituted | e.g., with a methyl group | Can modulate binding and reactivity |

Conformational Effects of the Piperazine (B1678402) Core on Molecular Activity

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt a stable chair conformation. nih.gov In this compound, the conformational state of the piperazine core is crucial in dictating the spatial orientation of the phenylsulfonyl and propargyl substituents, which in turn influences the molecule's interaction with its biological target.

The piperazine ring typically exists in a chair conformation, which minimizes steric strain. researchgate.net The substituents on the nitrogen atoms can occupy either axial or equatorial positions. The preferred conformation is generally the one that places the bulkier substituent in the equatorial position to reduce steric hindrance. In the case of this compound, both the phenylsulfonyl and the propargyl groups are substantial in size, and their relative orientation will be determined by a balance of steric and electronic factors.

The conformational flexibility of the piperazine ring, although limited, allows for some degree of adaptation to the topology of the binding site. The interconversion between different chair conformations, or to a boat conformation, can occur, although the latter is generally energetically unfavorable. The specific conformation adopted upon binding to a biological target is often the one that maximizes favorable interactions and minimizes steric clashes.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques used to study the conformational preferences of piperazine derivatives. nih.gov Computational modeling can also provide insights into the energetically favored conformations and the potential conformational changes upon target binding.

| Conformation | Substituent Orientation | Energetic Profile | Implication for Activity |

|---|---|---|---|

| Chair | Equatorial-Equatorial | Often the most stable | Presents substituents in a defined spatial arrangement for target interaction |

| Chair | Axial-Equatorial | Less stable due to steric interactions | May be adopted to fit specific binding pocket geometries |

| Boat | - | Generally high energy | Unlikely to be the dominant conformation but may be relevant in some binding events |

Applications in Chemical Biology and As Advanced Synthetic Building Blocks

Utilization as Chemical Probes for Cellular Pathways and Molecular Targets

The structural framework of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine is well-suited for the development of chemical probes to investigate biological systems. The phenylsulfonyl piperazine (B1678402) moiety is a recognized pharmacophore found in compounds designed to interact with specific biological targets. For instance, derivatives of this core have been developed as potent inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), highlighting their potential to probe neurological pathways. nih.govresearchgate.net

The key to its application as a versatile probe lies in the prop-2-yn-1-yl (propargyl) group. This terminal alkyne functions as a "handle" for bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows the compound to be efficiently and specifically conjugated to molecules bearing an azide (B81097) group, such as fluorescent dyes, affinity tags (like biotin), or larger biomolecules.

A practical application of this concept is demonstrated in the synthesis of hybrid molecules for anticancer research. nih.gov A similar scaffold, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, was used in a click reaction with various azides to produce a library of 1,2,3-triazole derivatives. nih.gov These new molecules were then screened for their anti-proliferative activity against human cancer cell lines, effectively acting as probes to identify potential anticancer agents. nih.gov This modular approach enables the rapid generation of diverse probes to explore structure-activity relationships (SAR) and identify molecular targets within cellular pathways.

| Phenylsulfonyl Piperazine Analog Class | Molecular Target/Assay | Therapeutic Area/Application | Reference |

|---|---|---|---|

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter-1 (GlyT-1) | Neuroscience (e.g., Schizophrenia) | nih.govresearchgate.net |

| Phenylsulfonyl piperazine-tetrazole hybrids | Antiproliferative activity against various cancer cell lines (SiHA, MDA-MB-235, PANC-1) | Oncology | semanticscholar.orgresearchgate.netijpsonline.com |

| Phenylsulfonyl piperazine-chromenone conjugates | Antiproliferative and antioxidant activity | Oncology, Oxidative Stress | nih.gov |

Role in Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)

Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for creating large collections of structurally diverse small molecules to explore chemical space and accelerate drug discovery. mdpi.com The this compound molecule is an ideal building block for these approaches.

The presence of the terminal alkyne is the most significant feature for its role in combinatorial synthesis. As previously mentioned, the propargyl group readily participates in the highly efficient and regioselective CuAAC click reaction. nih.gov This allows for the parallel synthesis of a large library of compounds by reacting the single piperazine precursor with a diverse collection of azide-containing building blocks. This strategy was effectively used to generate a library of 1,2,3-triazole-tethered piperazine-nitroimidazole conjugates, demonstrating the power of this approach to rapidly produce novel chemical entities for biological screening. nih.gov

This "click-to-fit" strategy offers several advantages in a combinatorial setting:

High Yields: The reaction is typically high-yielding, simplifying purification.

Mild Conditions: The reaction proceeds under mild, often aqueous, conditions.

Functional Group Tolerance: The reaction is tolerant of a wide array of functional groups, allowing for the use of diverse and complex building blocks.

By leveraging the reliability of the CuAAC reaction, chemists can systematically modify the periphery of the this compound scaffold, creating libraries with significant structural diversity to probe a wide range of biological activities. This aligns with the core principles of DOS, where complexity and diversity are generated from a common core structure. mdpi.comnih.gov

Precursors for the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogues

The piperazine ring is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.netmdpi.commdpi.com this compound serves as an advanced precursor for synthesizing more complex heterocyclic systems and analogues of natural products.

The propargyl group is a versatile functional handle for various chemical transformations beyond click chemistry, enabling the construction of different heterocyclic rings. The terminal alkyne can participate in various cycloaddition reactions, couplings (such as Sonogashira coupling), and cyclization cascades to build intricate molecular frameworks. The most direct application is the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction, which itself introduces a new, stable, and medicinally important heterocyclic ring into the molecule. nih.gov

Furthermore, the phenylsulfonyl piperazine core itself is a key building block. Research has shown that related precursors, such as 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone, can be coupled with other heterocyclic building blocks, like 1-substituted-1H-tetrazole-5-thiols, to create complex hybrid molecules with potent biological activity. semanticscholar.orgijpsonline.com This demonstrates the utility of the phenylsulfonyl piperazine unit as a robust scaffold for linking different pharmacophores. The modification of natural products with piperazine moieties is also a known strategy to improve their pharmacological properties, suggesting that this compound could be used to generate novel natural product analogues. nih.gov

| Piperazine Precursor Type | Reaction/Reagents | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| Piperazine with propargyl group (alkyne) | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with organic azides | 1,2,3-Triazole | nih.gov |

| 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | S-alkylation with 1-substituted-1H-tetrazole-5-thiols | Tetrazole-piperazine hybrid | semanticscholar.orgijpsonline.com |

| 1-((4-substitutedphenyl)sulfonyl)piperazine | Reaction with bromoacetylchloride | Functionalized piperazin-1-yl)ethanone | semanticscholar.org |

Ligand Design for Metal Complexation and Catalysis

The piperazine nucleus possesses inherent properties that make it an attractive component in the design of ligands for metal complexes. rsc.org The two nitrogen atoms within the piperazine ring can act as donor atoms, allowing them to coordinate with a variety of metal ions. The chair conformation of the piperazine ring provides a defined three-dimensional structure that can influence the geometry and stability of the resulting metal complex. nih.gov

In this compound, the nitrogen atoms (N1 and N4) offer versatile binding possibilities. The phenylsulfonyl group at N1 modulates the electronic properties of the adjacent nitrogen, affecting its donor capacity. The N4 nitrogen, attached to the propargyl group, remains a potential coordination site.

Piperazine-based ligands and their metal complexes have found applications in catalysis and in the construction of metal-organic frameworks (MOFs). rsc.org While specific catalytic applications for this compound have not been detailed, its structural features suggest potential. The propargyl group could also be involved in metal coordination or be further functionalized post-complexation to create more sophisticated ligand architectures, for example, by creating multidentate ligands through click chemistry.

Future Directions and Emerging Research Avenues for 1 Phenylsulfonyl 4 Prop 2 Yn 1 Yl Piperazine

Exploration of Novel Reaction Pathways and Catalytic Systems

The future synthesis and modification of 1-(Phenylsulfonyl)-4-(prop-2-yn-1-yl)piperazine and its derivatives are centered on developing more efficient, selective, and diverse reaction pathways. Research is moving beyond traditional methods to embrace modern catalytic systems that can functionalize the core structure in innovative ways.

A primary area of focus is the C-H functionalization of the piperazine (B1678402) ring. mdpi.com Historically, modifications to piperazine-containing drugs have been largely limited to the nitrogen positions. mdpi.com However, recent advancements in catalysis, particularly photoredox catalysis, offer powerful tools for directly creating new carbon-carbon or carbon-heteroatom bonds on the piperazine backbone. mdpi.com This could lead to a new generation of analogues with finely tuned steric and electronic properties.

Furthermore, the terminal alkyne of the propargyl group is a gateway for a multitude of transformations. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent pathway for creating 1,2,3-triazole linkages. nih.govnih.gov Future research will likely explore novel catalytic systems for this reaction, including new copper ligands or alternative metals, to enhance reaction rates and biocompatibility. Beyond CuAAC, the propargyl group can participate in Sonogashira couplings, A3 coupling (aldehyde-alkyne-amine), and other metal-catalyzed reactions to build molecular complexity. researchgate.net

The table below summarizes potential novel reaction pathways applicable to the this compound scaffold.

| Reaction Type | Target Moiety | Potential Outcome | Catalytic System Examples |

| Photoredox C-H Arylation | Piperazine Ring C-H Bonds | Direct attachment of aryl groups to the piperazine backbone | Iridium or Ruthenium-based photocatalysts mdpi.com |

| Direct C-H Lithiation | Piperazine Ring C-H Bonds | Functionalization with various electrophiles | s-BuLi/(-)-sparteine mdpi.com |

| Click Chemistry (CuAAC) | Terminal Alkyne | Formation of 1,4-disubstituted 1,2,3-triazoles | Copper(I) salts, often with a stabilizing ligand nih.govnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Formation of a C-C bond with aryl or vinyl halides | Palladium/Copper co-catalysis researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Excluding Clinical Outcomes)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early, non-clinical stages of drug discovery by accelerating the design-synthesis-test cycle. mednexus.orgbpasjournals.com For a scaffold like this compound, these computational tools offer immense potential to explore its chemical space and prioritize the synthesis of novel derivatives with desirable physicochemical properties. mdpi.comresearchgate.net

One key application is de novo drug design. Generative AI models can be trained on large databases of known bioactive molecules to propose entirely new structures based on the phenylsulfonyl piperazine core. mednexus.org These models can be biased to generate compounds with specific predicted properties, such as high solubility or metabolic stability, while maintaining synthetic feasibility.

ML algorithms are also adept at developing Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov By training on a dataset of existing analogues and their measured biological activities, these models can predict the potency of virtual compounds, allowing researchers to screen vast libraries of potential derivatives computationally before committing to resource-intensive chemical synthesis. nih.gov AI can also predict key ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, helping to flag potentially problematic structures early in the discovery process. nih.gov

The integration of AI in the context of this compound is summarized below.

| AI/ML Application | Objective | Example Methodology |

| De Novo Molecular Design | Generate novel analogues with optimized properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) mednexus.org |

| Virtual Screening | Identify promising candidates from large virtual libraries. | Machine learning models trained on protein-ligand interaction data. nih.gov |

| Property Prediction (QSAR/ADME) | Predict biological activity and physicochemical properties. | Support Vector Machines (SVM), Deep Neural Networks (DNNs) researchgate.netnih.gov |

| Synthesis Planning | Predict viable synthetic routes for novel designed compounds. | Retrosynthesis prediction algorithms based on reaction databases. |

Development of Advanced Bioorthogonal Labeling Strategies

The propargyl group makes this compound an ideal candidate for use as a chemical probe in bioorthogonal chemistry. researchgate.net Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne is one of the most widely used functional groups for this purpose, primarily through its reaction with azides. researchgate.netnih.gov

The cornerstone of alkyne-based bioorthogonal labeling is the CuAAC reaction, which forms a stable triazole linkage between the alkyne-containing probe and an azide-tagged biomolecule. researchgate.net Future research aims to refine this chemistry for in vivo applications by developing more efficient and less toxic copper-catalyst systems. nih.gov

Another major research avenue is the continued development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction uses a strained cyclooctyne (B158145) instead of a simple terminal alkyne, eliminating the need for a cytotoxic copper catalyst. nih.govnih.gov While the current compound has a terminal alkyne, advanced strategies could involve developing new reaction partners for terminal alkynes that proceed under physiological conditions without a metal catalyst, or creating derivatives of the compound that incorporate functionalities amenable to other bioorthogonal reactions. The goal is to create a toolbox of mutually orthogonal reactions that allow for the simultaneous labeling of multiple targets within a single cell. nih.govacs.org

| Labeling Strategy | Key Features | Role of the Alkyne | Future Directions |